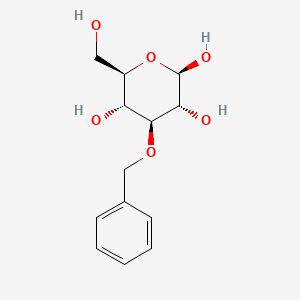

3-O-Benzyl-beta-D-glucose

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2R,3R,4S,5R,6R)-6-(hydroxymethyl)-4-phenylmethoxyoxane-2,3,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O6/c14-6-9-10(15)12(11(16)13(17)19-9)18-7-8-4-2-1-3-5-8/h1-5,9-17H,6-7H2/t9-,10-,11-,12+,13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYEFQDXXKFUMOJ-NJMOYASZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2C(C(OC(C2O)O)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CO[C@H]2[C@@H]([C@H](O[C@H]([C@@H]2O)O)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60243057 | |

| Record name | 3-O-Benzyl-beta-D-glucose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60243057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97590-76-6 | |

| Record name | 3-O-(Phenylmethyl)-β-D-glucopyranose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=97590-76-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-O-Benzyl-beta-D-glucose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097590766 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-O-Benzyl-beta-D-glucose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60243057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-O-benzyl-β-D-glucose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.097.459 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties and Applications of 3-O-Benzyl-beta-D-glucose

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 3-O-Benzyl-beta-D-glucose, a pivotal intermediate in modern carbohydrate chemistry. With its unique structural features, this monosaccharide derivative serves as a versatile building block in the synthesis of complex glycans, glycoconjugates, and various pharmaceutically relevant molecules. This document will delve into the nuanced aspects of its reactivity, spectroscopic characterization, and practical utility, offering field-proven insights for researchers in organic synthesis and drug development.

Physicochemical Properties: A Foundation for Synthetic Strategy

This compound is a white to off-white solid, valued for its stability and selective reactivity.[1] The strategic placement of the benzyl ether at the C3 hydroxyl group leaves the other hydroxyls available for further functionalization, making it a crucial chiron for multi-step syntheses.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₁₈O₆ | [1] |

| Molecular Weight | 270.28 g/mol | [1] |

| Appearance | White or off-white solid | [1] |

| Melting Point | 127-128 °C | ChemicalBook |

| Storage Conditions | 0-8 °C | [1] |

| Purity (typical) | ≥ 98% (HPLC) | [1] |

| CAS Number | 10230-17-8 | [1] |

Solubility Profile: While quantitative solubility data is not extensively published, empirical evidence from synthetic protocols suggests that this compound is soluble in polar organic solvents such as methanol, ethanol, and ethyl acetate, particularly when heated. Its solubility in nonpolar solvents like hexane is limited, a property often exploited during purification by precipitation.

Synthesis of this compound: A Protocol Rooted in Regioselectivity

The synthesis of this compound hinges on the regioselective protection of the C3 hydroxyl group of D-glucose. Direct selective benzylation of unprotected glucose is challenging due to the similar reactivity of the secondary hydroxyl groups. Therefore, a common and effective strategy involves a multi-step sequence of protection, selective deprotection, and benzylation.

Logical Framework for Synthesis

The rationale behind a multi-step synthesis is to differentiate the hydroxyl groups by employing protecting groups with orthogonal reactivity. A typical sequence involves:

-

Initial Protection: Protecting the more reactive primary hydroxyl (C6) and the anomeric position, and often forming a cyclic acetal across C4 and C6.

-

Benzylation: Introducing the benzyl group at the now-exposed C3 hydroxyl.

-

Deprotection: Removing the other protecting groups to yield the desired 3-O-benzyl-D-glucose.

Caption: Synthetic workflow for 3-O-Benzyl-β-D-glucose.

Detailed Experimental Protocol: A Self-Validating System

The following protocol is a synthesized approach based on established methodologies in carbohydrate chemistry, designed for reproducibility and scalability.

Step 1: Preparation of 1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose This initial step protects all but the C3 hydroxyl group.

-

Suspend D-glucose (1 equiv.) in anhydrous acetone.

-

Add a catalytic amount of a Lewis acid (e.g., anhydrous ZnCl₂ or I₂) or a strong protic acid (e.g., H₂SO₄).

-

Stir the mixture at room temperature until the reaction is complete (monitored by TLC).

-

Quench the reaction with a mild base (e.g., sodium bicarbonate solution).

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

Step 2: Benzylation of the C3-Hydroxyl Group

-

Dissolve the di-acetonide protected glucose (1 equiv.) in anhydrous DMF or THF.

-

Add sodium hydride (NaH, 1.2 equiv., 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (e.g., argon or nitrogen).

-

Stir the mixture at 0 °C for 30 minutes, then add benzyl bromide (BnBr, 1.2 equiv.) dropwise.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Carefully quench the reaction by the slow addition of methanol at 0 °C.

-

Extract the product into an organic solvent, wash with brine, dry, and concentrate.

Step 3: Hydrolytic Removal of Isopropylidene Groups

-

Dissolve the benzylated intermediate in a mixture of acetic acid and water (e.g., 80% aqueous acetic acid).

-

Heat the solution (e.g., to 60-80 °C) and monitor the reaction by TLC until the starting material is consumed.

-

Concentrate the reaction mixture under reduced pressure to remove the acetic acid and water.

-

Purify the resulting 3-O-Benzyl-D-glucose by column chromatography on silica gel or by recrystallization to yield the final product.

Analytical Characterization: Spectroscopic Fingerprints

Accurate characterization of this compound is paramount for its use in subsequent synthetic steps. The following data provides the expected spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of carbohydrate derivatives. The anomeric mixture of α and β forms in solution can often be observed.

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts (in ppm) for 3-O-Benzyl-β-D-glucose (Note: Specific shifts can vary depending on the solvent and concentration. The following are predicted values based on related structures and general principles.)

| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| 1 | ~4.6 (d, J ≈ 8 Hz, β-anomer) | ~97 (β-anomer) |

| 2 | ~3.2-3.4 | ~75 |

| 3 | ~3.5-3.7 | ~84 |

| 4 | ~3.4-3.6 | ~71 |

| 5 | ~3.4-3.5 | ~77 |

| 6a, 6b | ~3.7-3.9 | ~62 |

| Benzyl CH₂ | ~4.7-4.9 (2H, ABq) | ~75 |

| Benzyl Ar-H | ~7.2-7.4 (5H, m) | ~127-138 |

The coupling constant for the anomeric proton (H-1) of the β-anomer is typically large (around 8 Hz) due to the trans-diaxial relationship with H-2.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.

Table 3: Key IR Absorption Bands for 3-O-Benzyl-β-D-glucose

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3500-3200 (broad) | O-H stretch | Hydroxyl groups |

| 3100-3000 | C-H stretch | Aromatic C-H |

| 2950-2850 | C-H stretch | Aliphatic C-H |

| ~1100 (strong) | C-O stretch | Ether and alcohol C-O |

| 740 and 700 | C-H bend | Monosubstituted benzene |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern. For this compound, electrospray ionization (ESI) is a common technique.

-

Expected [M+Na]⁺: m/z 293.1052 (for C₁₃H₁₈O₆Na)

-

Expected [M+H]⁺: m/z 271.1125

-

Key Fragmentation: A prominent fragment would be the loss of the benzyl group (m/z 91), corresponding to the tropylium cation.

Chemical Reactivity and Applications in Glycosylation

The synthetic utility of this compound lies in the differential reactivity of its hydroxyl groups and the stability of the benzyl ether.

Reactivity of the Hydroxyl Groups

The remaining free hydroxyl groups at positions C1, C2, C4, and C6 can be selectively functionalized. The anomeric hydroxyl (C1) is the most reactive, while the primary hydroxyl at C6 is generally more reactive than the secondary hydroxyls at C2 and C4. This allows for a range of transformations, including:

-

Glycosylation: Acting as a glycosyl acceptor.

-

Acylation: Introduction of ester protecting groups (e.g., acetate, benzoate).

-

Alkylation: Introduction of other ether protecting groups.

Stability and Deprotection of the Benzyl Ether

The 3-O-benzyl group is considered a "permanent" protecting group, stable to a wide range of reaction conditions, including acidic and basic hydrolysis that would cleave ester or silyl protecting groups. Its removal is typically achieved under reductive conditions.

Caption: Deprotection of the 3-O-benzyl group.

Protocol for Debenzylation:

-

Dissolve the benzylated compound in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).

-

Add a catalytic amount of palladium on carbon (Pd/C, typically 10% by weight).

-

Subject the mixture to a hydrogen atmosphere (from a balloon or a hydrogenation apparatus) at room temperature and atmospheric or slightly elevated pressure.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate to obtain the debenzylated product.

Application as a Glycosyl Acceptor: A Case Study

A primary application of this compound is as a glycosyl acceptor to form disaccharides. The free hydroxyl groups can be selectively glycosylated. For instance, after protecting the C1, C2, and C6 positions, the C4 hydroxyl becomes the acceptor site for glycosylation.

Illustrative Glycosylation Reaction:

Let's consider the glycosylation of a 1,2,6-tri-O-protected-3-O-benzyl-D-glucose derivative at the C4 position with a glycosyl donor, such as a trichloroacetimidate.

Protocol Outline:

-

Preparation of the Acceptor: Synthesize the acceptor with a free hydroxyl group at the desired position (e.g., C4) from this compound through a series of protection steps.

-

Glycosylation Reaction:

-

Dissolve the glycosyl acceptor (1 equiv.) and the glycosyl donor (e.g., a per-O-benzylated glucosyl trichloroacetimidate, 1.2 equiv.) in an anhydrous aprotic solvent (e.g., dichloromethane) under an inert atmosphere.

-

Add activated molecular sieves to ensure anhydrous conditions.

-

Cool the mixture to a low temperature (e.g., -40 °C to 0 °C).

-

Add a catalytic amount of a Lewis acid promoter (e.g., trimethylsilyl trifluoromethanesulfonate, TMSOTf).

-

Stir the reaction and allow it to warm to room temperature, monitoring by TLC.

-

Quench the reaction with a mild base (e.g., triethylamine or pyridine).

-

Filter, concentrate, and purify the resulting disaccharide by column chromatography.

-

This strategic use of this compound enables the construction of specific glycosidic linkages, which is fundamental in the synthesis of biologically active oligosaccharides and glycoconjugates for drug discovery and development.[1]

Conclusion

This compound is a cornerstone molecule for synthetic carbohydrate chemists. Its well-defined physicochemical properties, coupled with established protocols for its synthesis and deprotection, make it an invaluable tool. The strategic placement of the stable benzyl ether allows for a wide array of subsequent chemical transformations, solidifying its role as a key building block in the complex art of glycan synthesis. This guide has provided a detailed overview to empower researchers to confidently incorporate this versatile compound into their synthetic strategies.

References

-

Synthesis and Structural Characterization of 1-(E-1-Arylpropenon-3-yl)-3,4,6-tri-O-benzyl-d-glucals and Their Transformation into Pentasubstituted (2R,3S,4R)-Chromanes via Pd-Catalyzed Cross Dehydrogenative Coupling Reaction. ACS Omega. [Link]

-

An expedient synthesis of benzyl 2,3,4-tri-O-benzyl-β-D-glucopyranoside and benzyl 2,3,4-tri-O-benzyl-β-D-mannopyranoside. ResearchGate. [Link]

-

Synthesis and pharmacological characterization of glucopyranosyl-conjugated benzyl derivatives as novel selective cytotoxic agents against colon cancer. National Institutes of Health. [Link]

-

Overlapped FTIR spectra of D-glucose (blue line) and D-mannose (green line) based oligomers. ResearchGate. [Link]

-

Glycosyl Formates: Glycosylations with Neighboring-Group Participation. National Institutes of Health. [Link]

-

Supplementary Information. The Royal Society of Chemistry. [Link]

-

ortho-(Methyltosylaminoethynyl)benzyl glycosides as new glycosyl donors for latent-active glycosylation. RSC Publishing. [Link]

-

Benzyne-Promoted, 1,2-cis-Selective O-Glycosylation with Benzylchalcogenoglycoside Donors. ACS Publications. [Link]

-

Carbohydrate Chemistry Part 5. Chemical Glycosylation. YouTube. [Link]

-

Bimodal Glycosyl Donors as an Emerging Approach Towards a General Glycosylation Strategy. White Rose Research Online. [Link]

Sources

The Pivotal Role of 3-O-Benzyl-beta-D-glucose in Modern Glycoscience and Drug Discovery: An In-depth Technical Guide

Introduction: Unveiling a Key Player in Carbohydrate Chemistry

3-O-Benzyl-beta-D-glucose is a partially protected monosaccharide derivative that has emerged as a cornerstone in the synthesis of complex carbohydrates and glycoconjugates. Its strategic placement of a benzyl ether at the C3 hydroxyl group of a glucose molecule leaves the other hydroxyl groups available for selective chemical modifications. This unique structural feature makes it an invaluable tool for chemists, enabling the construction of intricate molecular architectures with high precision. The benzyl group serves as a stable protecting group under a wide range of reaction conditions, yet it can be readily removed under mild conditions, typically through catalytic hydrogenation. This combination of stability and ease of removal is a key factor in its widespread use.

This guide will explore the synthesis of this compound, its critical role as a glycosyl acceptor in the formation of complex oligosaccharides, its application as a key intermediate in the synthesis of blockbuster pharmaceuticals, and its utility as a probe in biochemical studies.

I. The Strategic Synthesis of this compound

The regioselective synthesis of this compound is a non-trivial task due to the similar reactivity of the secondary hydroxyl groups in glucose. Direct benzylation of glucose typically results in a mixture of products. Therefore, multi-step strategies involving the use of other protecting groups are often employed to achieve the desired 3-O-benzylated product. One common approach relies on a selective benzylation protocol followed by an acylation-purification-deacylation sequence to isolate the desired isomer[1].

Experimental Protocol: Synthesis of a 3-O-Benzylated Glucose Derivative

The following protocol is an adapted method for the synthesis of a 3-O-benzylated glucose derivative, which serves as a common glycosyl acceptor[1].

Step 1: Partial Benzylation

-

To a solution of a suitable starting glucose derivative (e.g., a methyl glucoside) in a suitable solvent, add a base (e.g., sodium hydride) portion-wise at 0°C under an inert atmosphere.

-

Stir the reaction mixture until the evolution of hydrogen gas ceases.

-

Slowly add benzyl bromide or benzyl chloride and allow the reaction to warm to room temperature.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched, and the product mixture, containing the desired 3-O-benzyl derivative along with other isomers, is extracted.

Step 2: Acylation and Purification

-

The crude mixture from the previous step is subjected to acylation (e.g., benzoylation) to derivatize the remaining free hydroxyl groups. This is often achieved using benzoyl chloride in the presence of a base like pyridine[1].

-

The resulting mixture of benzoylated regioisomers is then more easily separated by column chromatography on silica gel[1].

Step 3: Deacylation

-

The isolated 3-O-benzyl-poly-O-benzoyl-glucose derivative is then subjected to deacylation to remove the benzoyl groups, yielding the desired this compound. This is typically achieved by treatment with a catalytic amount of sodium methoxide in methanol[1].

-

The reaction is monitored by TLC, and upon completion, the mixture is neutralized, filtered, and concentrated to give the final product.

Caption: Synthetic pathway for this compound.

II. Application in the Synthesis of Complex Carbohydrates

One of the most significant applications of this compound is as a glycosyl acceptor in the synthesis of complex oligosaccharides, including those with biological importance such as branched trisaccharides found in human milk[2]. The free hydroxyl groups at positions C2, C4, and C6 can be selectively glycosylated to build up larger carbohydrate structures.

The "Armed-Disarmed" Strategy in Glycosylation

The concept of "armed" and "disarmed" glycosyl donors is central to modern oligosaccharide synthesis. Benzyl ethers are considered "arming" protecting groups because their electron-donating nature increases the reactivity of the glycosyl donor at the anomeric center. This facilitates the glycosylation reaction. In contrast, electron-withdrawing groups like acyl esters are "disarming." This difference in reactivity allows for chemoselective glycosylation, where an armed donor reacts preferentially with an acceptor in the presence of a disarmed donor.

Caption: The "Armed-Disarmed" principle in glycosylation.

Experimental Workflow: Synthesis of a Branched Trisaccharide

The following is a generalized workflow for the synthesis of a branched trisaccharide using a 3-O-benzyl-glucose derivative as a key building block.

-

Preparation of the Glycosyl Acceptor: Start with a suitably protected 3-O-benzyl-glucose derivative where the hydroxyl group at the desired branching point (e.g., C4) is free.

-

First Glycosylation: React the glycosyl acceptor with an "armed" glycosyl donor (e.g., a perbenzylated galactosyl donor) in the presence of a promoter (e.g., TMSOTf) to form a disaccharide.

-

Deprotection: Selectively remove a protecting group on the newly introduced sugar residue to expose a new hydroxyl group for the next glycosylation.

-

Second Glycosylation: React the disaccharide acceptor with a second glycosyl donor to form the branched trisaccharide.

-

Global Deprotection: Remove all protecting groups, including the benzyl ethers (typically by catalytic hydrogenation), to yield the final trisaccharide.

III. A Crucial Intermediate in Pharmaceutical Synthesis

This compound and its derivatives are vital intermediates in the synthesis of several pharmaceuticals, particularly for metabolic disorders[3]. A prominent example is the class of SGLT2 inhibitors used in the treatment of type 2 diabetes.

The Synthesis of Dapagliflozin

Dapagliflozin, a widely prescribed SGLT2 inhibitor, is a C-glycoside. Its synthesis often involves the use of a protected glucose derivative to introduce the sugar moiety. While various synthetic routes exist, many rely on the coupling of a protected gluconolactone or a related glucose derivative with an aryl lithium or Grignard reagent[4]. The use of benzylated glucose precursors is common in these syntheses to ensure the stability of the hydroxyl groups during the coupling and subsequent reduction steps[2].

Sources

Introduction: The Strategic Importance of a Selectively Protected Monosaccharide

An In-Depth Technical Guide to 3-O-Benzyl-β-D-glucose: Structure, Stereochemistry, and Applications

In the intricate field of glycoscience, the ability to manipulate the multiple hydroxyl groups of carbohydrates with precision is paramount. 3-O-Benzyl-β-D-glucose is a cornerstone molecule in this endeavor, representing a strategically protected derivative of D-glucose. Its unique structure, featuring a stable benzyl ether at the C3 position, renders the other hydroxyl groups available for chemical modification, making it an invaluable building block in the synthesis of complex carbohydrates and glycoconjugates.[1][2] This guide provides a detailed exploration of its structure, stereochemistry, synthesis, and critical applications for researchers and professionals in drug development and chemical biology. Its utility extends from the synthesis of pharmaceuticals targeting metabolic diseases to its function as a substrate in biotechnological studies.[1][]

Core Molecular Structure and Physicochemical Properties

3-O-Benzyl-β-D-glucose is a monosaccharide derivative characterized by a D-glucose core in its six-membered pyranose ring form. The defining feature is the presence of a benzyl group (C₆H₅CH₂-) attached via an ether linkage to the oxygen atom at the C3 position. This benzyl group serves as a "permanent" protecting group, stable across a wide range of reaction conditions, yet removable under specific, mild protocols.[4]

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₈O₆ | [1][][5][6] |

| Molecular Weight | 270.28 g/mol | [1][][5][6] |

| CAS Number | 10230-17-8 | [1][6] |

| Appearance | White or off-white solid | [1] |

| IUPAC Name | (2R,3R,4S,5R,6R)-6-(hydroxymethyl)-4-(phenylmethoxy)oxane-2,3,5-triol | [] |

| Synonyms | 3-O-Benzyl-beta-D-glucose, D-Glucose, 3-O-(phenylmethyl)- | [][5] |

A Deep Dive into Stereochemistry

The biological function and synthetic utility of carbohydrates are dictated by their precise three-dimensional arrangement. The stereochemistry of 3-O-Benzyl-β-D-glucose is complex and critical to its function.

The D-Glucose Configuration

The "D" designation in D-glucose refers to the configuration of the chiral carbon atom furthest from the most oxidized carbon (the anomeric carbon, C1, in the cyclic form).[7][8] In the Fischer projection of linear glucose, the hydroxyl group on C5 points to the right. This D-configuration is the most abundant form of glucose found in nature.[9]

The β-Anomeric Center

When linear D-glucose cyclizes to form the more stable pyranose ring, the former aldehyde carbon (C1) becomes a new chiral center known as the anomeric carbon.[10] This gives rise to two possible diastereomers, or "anomers," designated as α and β.[11]

-

α-anomer: The hydroxyl group on the anomeric carbon (C1) is in the axial position, oriented "downward" relative to the plane of the ring.

-

β-anomer: The hydroxyl group on C1 is in the equatorial position, oriented "upward" relative to the plane of the ring.[11][12]

For 3-O-Benzyl-β -D-glucose, the C1 hydroxyl group is equatorial. The β-anomer is generally the more stable of the two due to stereoelectronic principles known as the anomeric effect, which, in this case, favors the equatorial position for the hydroxyl group to minimize steric hindrance.[12][13]

Chair Conformation and Substituent Orientation

The glucopyranose ring is not planar but adopts a stable, low-energy chair conformation. In β-D-glucose, all non-hydrogen substituents on the ring (the four hydroxyl groups and the CH₂OH group) can occupy the sterically favored equatorial positions, contributing to its overall stability. The benzyl ether at C3 also resides in an equatorial position.

Caption: Chair conformation of 3-O-Benzyl-β-D-glucose.

The Benzyl Group: A Chemist's Shield

The multiplicity of hydroxyl groups in carbohydrates presents a significant challenge in organic synthesis, as their similar reactivity makes selective modification difficult. Protecting groups are essential tools to temporarily mask certain hydroxyls while others are being reacted.[14][15]

The benzyl ether is one of the most widely used "permanent" protecting groups in carbohydrate chemistry for several reasons:[4][16]

-

Robust Stability: It is stable to a broad spectrum of reaction conditions, including strongly acidic and basic media, oxidation, and many organometallic reagents.

-

Mild Cleavage: Despite its stability, the benzyl group can be removed cleanly and efficiently under neutral conditions via catalytic hydrogenation (e.g., H₂ gas with a palladium on carbon catalyst). This process, known as hydrogenolysis, is highly selective and typically does not disturb other functional groups, including esters or glycosidic bonds.[4][17]

This combination of stability and mild removal makes the benzyl group an ideal choice for multi-step syntheses where other protecting groups need to be selectively removed in the presence of the benzyl ether.

Synthetic Strategy and Characterization

The synthesis of 3-O-Benzyl-β-D-glucose requires a regioselective approach to introduce the benzyl group exclusively at the C3 position. While numerous methods exist, a common strategy involves using a starting material where the other hydroxyl groups are already protected.

Caption: Generalized synthetic workflow for 3-O-Benzyl-β-D-glucose.

Experimental Protocol: A Representative Synthesis

The following protocol outlines a conceptual pathway for the synthesis. Specific reagents and conditions may be optimized based on the chosen starting material.[2]

-

Step 1: Preparation of a Differentiated Glucose Derivative. Start with a commercially available, partially protected glucose derivative such as 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose, which has a single free hydroxyl group at the C3 position.

-

Step 2: Regioselective Benzylation. Dissolve the starting material in an anhydrous aprotic solvent (e.g., tetrahydrofuran). Add a strong base, such as sodium hydride (NaH), to deprotonate the C3 hydroxyl. Slowly add benzyl bromide (BnBr) to the reaction mixture. The resulting alkoxide will displace the bromide in an Sₙ2 reaction, forming the 3-O-benzyl ether.

-

Step 3: Hydrolysis of Acetal Protecting Groups. Treat the product from Step 2 with a mild acidic solution (e.g., aqueous acetic acid) to selectively hydrolyze the isopropylidene (acetal) groups, freeing the hydroxyls at C1, C2, C5, and C6.

-

Step 4: Global Acetylation. Protect all the newly freed hydroxyl groups by reacting the compound with acetic anhydride in the presence of a base like pyridine. This forms a per-acetylated intermediate, which is stable for purification.

-

Step 5: Formation of the β-Glycosidic Linkage. The anomeric acetate can be converted to a more reactive glycosyl donor (e.g., a glycosyl bromide). Subsequent reaction with an alcohol under appropriate conditions (e.g., using a silver salt promoter) can establish the desired β-glycosidic bond. Alternatively, specific conditions can be used to favor the formation of the β-anomer.

-

Step 6: Final Deacetylation. Remove the temporary acetyl protecting groups using Zemplén conditions (a catalytic amount of sodium methoxide in methanol) to yield the final product, 3-O-Benzyl-β-D-glucose.

-

Purification and Characterization. Throughout the synthesis, intermediates and the final product are purified using column chromatography on silica gel. The structure and stereochemistry are unequivocally confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry, and comparison to literature data.[2]

Applications in Drug Development and Glycoscience

The strategic placement of the benzyl group makes 3-O-Benzyl-β-D-glucose a highly sought-after intermediate.

-

Glycosyl Acceptor: With a single free hydroxyl group (after protecting others), it can act as a specific glycosyl acceptor. This allows for the controlled, stepwise synthesis of complex oligosaccharides and glycans, which are crucial for studying biological processes like cell recognition and immune response.[2]

-

Pharmaceutical Synthesis: It serves as a key precursor in the synthesis of various pharmaceutical agents.[1] Glycoconjugation, the attachment of sugar moieties to drugs, can improve pharmacokinetic properties such as solubility, bioavailability, and targeted delivery.[18] The glucose scaffold can be recognized by glucose transporters (GLUTs), which are often overexpressed in cancer cells, offering a pathway for targeted drug delivery.[19]

-

Enzyme Inhibition Studies: Derivatives of 3-O-benzyl-glucose are used to probe the active sites of carbohydrate-processing enzymes like glucosidases.[20] Understanding these interactions is critical for designing inhibitors to treat diseases such as diabetes and viral infections.

Conclusion

3-O-Benzyl-β-D-glucose is more than just a modified sugar; it is a testament to the power of strategic chemical design. Its well-defined structure and stereochemistry, combined with the robust nature of the benzyl protecting group, provide chemists with a reliable and versatile tool for building complex molecular architectures. For researchers in drug discovery and chemical biology, a thorough understanding of this molecule's properties and reactivity is essential for advancing the frontiers of glycoscience and developing next-generation therapeutics.

References

-

An expedient synthesis of benzyl 2,3,4-tri-O-benzyl-β-D-glucopyranoside and benzyl 2,3,4-tri-O-benzyl-β-D-mannopyranoside. ResearchGate. Available at: [Link]

-

Synthesis and Structural Characterization of 1-(E-1-Arylpropenon-3-yl)-3,4,6-tri-O-benzyl-d-glucals and Their Transformation into Pentasubstituted (2R,3S,4R)-Chromanes via Pd-Catalyzed Cross Dehydrogenative Coupling Reaction. ACS Omega. Available at: [Link]

-

Synthesis of regioselectively protected building blocks of benzyl β-d-glucopyranoside. National Institutes of Health (NIH). Available at: [Link]

-

3-O-Benzyl-d-glucose. PubChem, National Institutes of Health (NIH). Available at: [Link]

-

Anomeric effect. Wikipedia. Available at: [Link]

-

An expedient synthesis of benzyl 2,3,4-tri-O-benzyl-beta-D-glucopyranoside and benzyl 2,3,4-tri-O-benzyl-beta-D-mannopyranoside. PubMed, National Institutes of Health (NIH). Available at: [Link]

-

Protecting Group Strategies in Carbohydrate Chemistry. Wiley-VCH. Available at: [Link]

-

Comprehensive assessment of 3-benzyloxyflavones as β-glucosidase inhibitors: in vitro, in vivo, kinetic, SAR and computational studies. National Institutes of Health (NIH). Available at: [Link]

-

Benzyl Ethers - Protecting Groups. Organic Chemistry Portal. Available at: [Link]

-

Glucose. Wikipedia. Available at: [Link]

-

Anomeric Forms of Glucose. Chemistry LibreTexts. Available at: [Link]

-

Protecting Groups I. Max Planck Institute of Colloids and Interfaces. Available at: [Link]

-

The crystal structures of 3-O-benzyl-1,2-O-isopropylidene-5-O-methanesulfonyl-6-O-triphenylmethyl-α-d-glucofuranose and its azide displacement product. International Union of Crystallography. Available at: [Link]

-

What's the difference between alpha-glucose and beta-glucose? Chemistry Stack Exchange. Available at: [Link]

-

The Anomeric Nature of Glucose and Its Implications on Its Analyses and the Influence of Diet: Are Routine Glycaemia Measurements Reliable Enough? Journal of Endocrinology and Metabolism. Available at: [Link]

-

Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations. National Institutes of Health (NIH). Available at: [Link]

-

B.10 Stereochemistry in carbohydrates (HL). YouTube. Available at: [Link]

-

Anomerism of D-glucose. Wolfram Demonstrations Project. Available at: [Link]

-

D- and L- Notation For Sugars. Master Organic Chemistry. Available at: [Link]

-

2,3,5-Tri-O-benzyl-d-xylofuranose. MDPI. Available at: [Link]

-

A True Reverse Anomeric Effect Does Exist After All: A Hydrogen Bonding Stereocontrolling Effect in 2-Iminoaldoses. ACS Publications. Available at: [Link]

-

Are alpha-D-glucose and beta-D-glucose enantiomers? Quora. Available at: [Link]

-

Synthesis and pharmacological characterization of glucopyranosyl-conjugated benzyl derivatives as novel selective cytotoxic agents against colon cancer. National Institutes of Health (NIH). Available at: [Link]

-

Protecting Groups in Carbohydrate Chemistry. Journal of Chemical Education. Available at: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Synthesis of regioselectively protected building blocks of benzyl β-d-glucopyranoside - PMC [pmc.ncbi.nlm.nih.gov]

- 4. application.wiley-vch.de [application.wiley-vch.de]

- 5. 3-O-Benzyl-d-glucose | C13H18O6 | CID 10978515 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. youtube.com [youtube.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Glucose - Wikipedia [en.wikipedia.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 12. Anomeric effect - Wikipedia [en.wikipedia.org]

- 13. The Anomeric Nature of Glucose and Its Implications on Its Analyses and the Influence of Diet: Are Routine Glycaemia Measurements Reliable Enough? | Oliva | Journal of Endocrinology and Metabolism [jofem.org]

- 14. Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. mpikg.mpg.de [mpikg.mpg.de]

- 17. Benzyl Ethers [organic-chemistry.org]

- 18. Synthesis and pharmacological characterization of glucopyranosyl-conjugated benzyl derivatives as novel selective cytotoxic agents against colon cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Comprehensive assessment of 3-benzyloxyflavones as β-glucosidase inhibitors: in vitro, in vivo, kinetic, SAR and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Role of 3-O-Benzyl-β-D-glucose in Modern Carbohydrate Synthesis

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The intricate world of carbohydrate chemistry is defined by a central challenge: the selective modification of multiple hydroxyl groups of similar reactivity. The synthesis of complex oligosaccharides and glycoconjugates—molecules at the heart of cell recognition, immunology, and disease progression—hinges on the strategic use of protecting groups. Among the vast arsenal of available building blocks, 3-O-Benzyl-β-D-glucose stands out as a uniquely versatile and powerful intermediate. This guide elucidates the pivotal role of this compound, moving beyond simple definitions to explore the causality behind its application. We will dissect its synthesis, its function as a strategic glycosyl acceptor, the nuanced protecting group strategies it enables, and its application in the construction of complex, biologically relevant glycans. This document is intended for professionals in chemical biology and drug development who require a field-proven understanding of advanced glycosylation strategies.

Introduction: The Challenge of Regioselectivity in Glycan Synthesis

Unlike the template-driven synthesis of peptides and oligonucleotides, carbohydrate synthesis is a complex art that lacks a universal set of building blocks or methods.[1] The primary obstacle is the need to differentiate between multiple hydroxyl groups on a monosaccharide scaffold. This requires a sophisticated, multi-step approach of protection and deprotection to expose a single hydroxyl group for glycosylation at the desired position.

The choice of protecting group is therefore a critical strategic decision. Benzyl ethers are among the most widely used "permanent" protecting groups in carbohydrate chemistry.[2] Their stability under a broad range of acidic and basic conditions allows for extensive synthetic manipulations on other parts of the molecule.[2] Crucially, they can be removed reliably and cleanly under mild catalytic hydrogenation conditions.[3]

Furthermore, benzyl ethers are classified as "arming" protecting groups. Their electron-donating character enhances the reactivity of a glycosyl donor at the anomeric center, facilitating the crucial glycosidic bond formation.[3] This property is the cornerstone of the "armed-disarmed" strategy for chemoselective glycosylation, where a highly reactive (armed) donor is selectively coupled with a less reactive (disarmed) acceptor.[3] 3-O-Benzyl-β-D-glucose, with its strategically placed permanent protecting group, serves as an ideal starting point for creating a variety of valuable glycosyl acceptors, making it an indispensable tool for the synthetic chemist.[4]

| Property | Value | Source |

| CAS Number | 10230-17-8 | [5] |

| Molecular Formula | C₁₃H₁₈O₆ | [6] |

| Molecular Weight | 270.28 g/mol | [6] |

| Appearance | White or off-white solid | [4] |

Synthesis of Key 3-OH Glycosyl Acceptors

The direct, regioselective synthesis of compounds like 3-O-Benzyl-β-D-glucose is notoriously difficult due to the similar reactivity of the secondary hydroxyls at the C-2, C-3, and C-4 positions. Direct synthesis methods often suffer from a lack of regioselectivity, necessitating challenging chromatographic separations.[1]

A more robust and reproducible strategy involves a sequence of protection, purification, and deprotection. This approach, while involving more steps, provides consistent results and a higher purity of the desired building block.[1] The following workflow illustrates a common, field-proven approach to synthesizing a versatile 3-OH glycosyl acceptor starting from a commercially available glucoside.

Caption: Workflow of a glycosylation reaction using a 3-O-benzyl protected acceptor.

This process allows for the controlled, stepwise assembly of complex oligosaccharides. By using a 3-O-benzyl protected building block, chemists can introduce a glucose unit into a growing glycan chain and ensure that the C-3 position remains protected for subsequent steps or is revealed during the final deprotection. This strategy is particularly valuable for creating branched glycans, which are common in biologically important molecules like human milk oligosaccharides. [7]

Advanced Protecting Group Strategies and Deprotection

The true power of the 3-O-benzyl group lies in its synergy with other "orthogonal" protecting groups. An orthogonal set of protecting groups allows for the selective removal of one type of group in the presence of others. For instance, a synthetic scheme might employ:

-

3-O-Benzyl group: A "permanent" group, removed at the final stage by hydrogenolysis. [2]* Acetyl or Benzoyl esters: "Temporary" groups at other positions, removed under basic conditions (e.g., Zemplén deacetylation) without affecting the benzyl ether. [1]* Silyl ethers (e.g., TBDMS): Groups that are stable to many conditions but can be selectively removed with fluoride ions (e.g., TBAF). [7] This orthogonality provides the chemist with precise control over which hydroxyl group is exposed for reaction at each step of a complex synthesis.

Deprotection

The final step in many syntheses is global deprotection. Catalytic hydrogenolysis (e.g., H₂ gas over Palladium on Carbon, Pd/C) is the most common and effective method for cleaving benzyl ethers. [3]This reaction is clean and typically high-yielding, liberating the free hydroxyl group. It is often performed as the penultimate step before final purification of the target molecule.

Experimental Protocols: A Self-Validating System

The following protocols are presented to provide a practical, field-proven methodology. The rationale behind key steps is explained to ensure a deep understanding of the process.

Protocol 1: Synthesis of Methyl 2,3-di-O-benzyl-4,6-O-benzylidene-α-D-glucopyranoside

-

Objective: To synthesize a key intermediate where the C-2 and C-3 hydroxyls are benzylated, setting the stage for subsequent regioselective opening.

-

Methodology:

-

Preparation: To a solution of methyl 4,6-O-benzylidene-α-D-glucopyranoside (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add sodium hydride (NaH, 2.5 eq, 60% dispersion in mineral oil) portion-wise at 0°C under an argon atmosphere.

-

Causality: NaH is a strong, non-nucleophilic base that deprotonates the hydroxyl groups at C-2 and C-3 to form highly reactive alkoxides. DMF is a polar aprotic solvent that effectively solvates the sodium cations.

-

-

Stirring: Allow the mixture to stir at room temperature for 1 hour until hydrogen evolution ceases.

-

Benzylation: Cool the reaction mixture back to 0°C and add benzyl bromide (BnBr, 2.5 eq) dropwise.

-

Causality: Benzyl bromide is the electrophile. The alkoxides generated in the previous step displace the bromide ion in a classic SN2 reaction to form the benzyl ethers.

-

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor by TLC until the starting material is consumed.

-

Quenching: Carefully quench the reaction by the slow addition of methanol at 0°C to destroy any excess NaH.

-

Workup: Dilute the mixture with ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure title compound.

-

Protocol 2: Representative Glycosylation using a 4-OH Acceptor

-

Objective: To form a disaccharide by coupling a glycosyl donor with an acceptor containing a free hydroxyl group.

-

Methodology:

-

Preparation: Dissolve the glycosyl acceptor (e.g., a 3-O-benzyl derivative with a free 4-OH, 1.2 eq) and the glycosyl donor (e.g., a per-benzylated glucose trichloroacetimidate, 1.0 eq) in anhydrous dichloromethane (DCM) in a flame-dried flask containing activated molecular sieves (4 Å).

-

Causality: All reagents and glassware must be scrupulously dry, as water will compete with the acceptor and hydrolyze the activated donor. Molecular sieves are used to scavenge any trace moisture.

-

-

Cooling: Cool the mixture to -40°C under an argon atmosphere.

-

Activation: Add the promoter, trimethylsilyl trifluoromethanesulfonate (TMSOTf, 0.1 eq), dropwise via syringe.

-

Causality: TMSOTf is a powerful Lewis acid that activates the trichloroacetimidate leaving group on the donor, facilitating the formation of an oxocarbenium ion intermediate that is then attacked by the acceptor's hydroxyl group. [8] 4. Reaction: Stir the reaction at -40°C for 1 hour, then allow it to warm slowly to room temperature over several hours. Monitor the reaction progress by TLC.

-

-

Quenching: Upon completion, quench the reaction by adding a few drops of triethylamine or pyridine.

-

Causality: The base neutralizes the acidic promoter, stopping the reaction.

-

-

Workup: Filter the reaction mixture through a pad of Celite, and concentrate the filtrate.

-

Purification: Purify the resulting crude disaccharide by flash column chromatography on silica gel.

-

Conclusion and Future Outlook

3-O-Benzyl-β-D-glucose and its derivatives are not merely reagents; they are strategic building blocks that grant synthetic chemists precise control over the construction of complex molecular architectures. [4]The stability of the benzyl ether, combined with its role as an "arming" group and its compatibility with orthogonal protecting group strategies, makes it an indispensable tool. [2][3]Its application underpins the synthesis of numerous biologically active oligosaccharides and glycoconjugates, from components of bacterial cell walls to potential therapeutics for metabolic disorders. [4][9]As the fields of chemical biology and drug discovery continue to unravel the complex roles of glycans in health and disease, the strategic importance and application of foundational building blocks like 3-O-Benzyl-β-D-glucose will only continue to grow.

References

-

An expedient synthesis of benzyl 2,3,4-tri-O-benzyl-β-D-glucopyranoside and benzyl 2,3,4-tri-O-benzyl-β-D-mannopyranoside. ResearchGate. Available at: [Link]

-

3-O-Benzyl-β-D-glucose. Chem-Impex. Available at: [Link]

-

Streamlined access to carbohydrate building blocks: methyl 2,4,6-tri-O-benzyl-α-D-glucopyranoside. PubMed Central (PMC), National Institutes of Health (NIH). Available at: [Link]

-

Synthesis and Structural Characterization of 1-(E-1-Arylpropenon-3-yl)-3,4,6-tri-O-benzyl-d-glucals and Their Transformation into Pentasubstituted (2R,3S,4R)-Chromanes via Pd-Catalyzed Cross Dehydrogenative Coupling Reaction. ACS Omega. Available at: [Link]

-

Synthesis of carbohydrate building blocks via regioselective uniform protection/deprotection strategies. PubMed Central (PMC), National Institutes of Health (NIH). Available at: [Link]

- Process for the preparation of 2,3,4,6-tetra-O-benzyl-D-glucopyranose... Google Patents.

-

Synthesis and pharmacological characterization of glucopyranosyl-conjugated benzyl derivatives as novel selective cytotoxic agents against colon cancer. National Institutes of Health (NIH). Available at: [Link]

-

Synthesis of regioselectively protected building blocks of benzyl β-d-glucopyranoside. PubMed Central (PMC), National Institutes of Health (NIH). Available at: [Link]

-

Rational Design of Benzyl-Type Protecting Groups Allows Sequential Deprotection of Hydroxyl Groups by Catalytic Hydrogenolysis. The Journal of Organic Chemistry, ACS Publications. Available at: [Link]

-

3-O-Benzyl-d-glucose | C13H18O6. PubChem, National Institutes of Health (NIH). Available at: [Link]

-

Strategies for Protecting Group Free Glycosidation. T-Space, University of Toronto. Available at: [Link]

-

Synthesis of carbohydrate building blocks via regioselective uniform protection/deprotection strategies. Beilstein Journal of Organic Chemistry. Available at: [Link]

-

Protecting Group Strategies in Carbohydrate Chemistry. Wiley-VCH. Available at: [Link]

-

Comprehensive assessment of 3-benzyloxyflavones as β-glucosidase inhibitors: in vitro, in vivo, kinetic, SAR and computational studies. National Institutes of Health (NIH). Available at: [Link]

-

2,3,5-Tri-O-benzyl-d-xylofuranose. MDPI. Available at: [Link]

-

Mechanistic insight into benzylidene-directed glycosylation reactions using cryogenic infrared spectroscopy. ETH Zurich Research Collection. Available at: [Link]

-

Two approaches to the synthesis of 3-beta-D-glucopyranosyl-D-glucitol. PubMed, National Institutes of Health (NIH). Available at: [Link]

Sources

- 1. Streamlined access to carbohydrate building blocks: methyl 2,4,6-tri-O-benzyl-α-D-glucopyranoside - PMC [pmc.ncbi.nlm.nih.gov]

- 2. application.wiley-vch.de [application.wiley-vch.de]

- 3. benchchem.com [benchchem.com]

- 4. chemimpex.com [chemimpex.com]

- 5. scbt.com [scbt.com]

- 6. 3-O-Benzyl-d-glucose | C13H18O6 | CID 10978515 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Synthesis of regioselectively protected building blocks of benzyl β-d-glucopyranoside - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Research Collection | ETH Library [research-collection.ethz.ch]

- 9. Synthesis and pharmacological characterization of glucopyranosyl-conjugated benzyl derivatives as novel selective cytotoxic agents against colon cancer - PMC [pmc.ncbi.nlm.nih.gov]

3-O-Benzyl-beta-D-glucose CAS number 10230-17-8

An In-Depth Technical Guide to 3-O-Benzyl-β-D-glucose (CAS 10230-17-8)

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of 3-O-Benzyl-β-D-glucose, a pivotal monosaccharide building block in modern carbohydrate chemistry. Intended for researchers, medicinal chemists, and professionals in drug development, this document moves beyond simple protocols to explain the causality behind its synthesis, characterization, and strategic application. We will delve into the core principles that make this compound an invaluable tool for constructing complex molecular architectures.

Strategic Importance in Glycoscience

3-O-Benzyl-β-D-glucose is a selectively protected derivative of glucose. In the complex world of oligosaccharide synthesis, where monosaccharides possess multiple hydroxyl groups of similar reactivity, strategic protection and deprotection are paramount. The benzyl ether at the C-3 position is a "permanent" protecting group, stable under a wide range of acidic and basic conditions, yet removable under mild hydrogenolysis conditions.[1][2] This stability allows chemists to perform extensive modifications on the other hydroxyl groups (C-1, C-2, C-4, C-6) without disturbing the C-3 position.

Its primary role is as a glycosyl acceptor , a nucleophile with a single free hydroxyl group ready to react with an activated glycosyl donor .[1] This controlled reactivity is the cornerstone of building specific glycosidic linkages, which are essential for synthesizing bioactive compounds, developing pharmaceuticals, and studying enzymatic mechanisms in biotechnology.[1][3][4]

Core Physicochemical & Handling Properties

A foundational understanding of the compound's properties is critical for its successful application in the laboratory.

| Property | Value | Source(s) |

| CAS Number | 10230-17-8 | [3][5][6] |

| Molecular Formula | C₁₃H₁₈O₆ | [3][5][] |

| Molecular Weight | 270.28 g/mol | [3][5][] |

| Appearance | White or off-white solid | [3] |

| Melting Point | 127-128 °C | [6][8] |

| Purity | ≥ 98% (typically by HPLC) | [3] |

| Storage Conditions | Store at 0-8°C to ensure long-term stability | [3] |

Synthesis and Purification: A Validated Approach

The synthesis of 3-O-Benzyl-β-D-glucose is a multi-step process that exemplifies the strategic challenges of carbohydrate chemistry. A common and reliable pathway involves the use of orthoester or acetal protecting groups to temporarily shield other hydroxyls, allowing for the selective benzylation of the C-3 position.

Below is a conceptual workflow followed by a detailed, self-validating experimental protocol. The causality behind each step is explained to provide field-proven insight.

Conceptual Synthesis Workflow

This diagram outlines a common strategy starting from a glucose derivative to achieve selective 3-O-benzylation.

Caption: A strategic workflow for synthesizing 3-O-Benzyl-β-D-glucose.

Detailed Experimental Protocol

This protocol is designed to be self-validating, with checkpoints to ensure the success of each stage before proceeding.

Step 1: Formation of Methyl 4,6-O-benzylidene-α-D-glucopyranoside

-

Rationale: The benzylidene acetal is a classic protecting group for the C-4 and C-6 hydroxyls of pyranosides. Its formation is regioselective for the primary C-6 hydroxyl and the adjacent C-4 hydroxyl, creating a rigid cyclic system that exposes the C-2 and C-3 hydroxyls for further reaction.

-

Procedure:

-

Suspend methyl α-D-glucopyranoside (1.0 eq) in anhydrous acetonitrile.

-

Add benzaldehyde dimethyl acetal (1.2 eq) and a catalytic amount of camphorsulfonic acid (CSA, ~0.05 eq).

-

Heat the mixture to reflux and monitor by Thin Layer Chromatography (TLC) using a 10:1 Dichloromethane:Methanol solvent system. The reaction is complete when the starting material spot is consumed.

-

Cool the reaction to room temperature and neutralize the acid with triethylamine.

-

Concentrate the mixture under reduced pressure. The resulting crude product is often pure enough for the next step, or it can be purified by crystallization from ethanol.

-

Step 2: Regioselective 3-O-Benzylation via Stannylene Acetal

-

Rationale: The formation of a dibutylstannylene acetal across the C-2 and C-3 hydroxyls selectively activates the C-3 hydroxyl for electrophilic attack. This is due to the electronic and steric properties of the tin complex, making it a cornerstone of regioselective alkylation in carbohydrate chemistry.

-

Procedure:

-

To a solution of methyl 4,6-O-benzylidene-α-D-glucopyranoside (1.0 eq) in anhydrous toluene, add dibutyltin oxide (1.1 eq).

-

Heat the mixture to reflux with a Dean-Stark apparatus to remove water azeotropically. Continue until the solution becomes clear.

-

Cool the solution to ~60 °C and add cesium fluoride (CsF, 1.5 eq) followed by benzyl bromide (BnBr, 1.2 eq).

-

Stir the reaction at this temperature overnight. Monitor progress by TLC (e.g., 3:1 Hexane:Ethyl Acetate).

-

Upon completion, cool the reaction, dilute with ethyl acetate, and wash sequentially with saturated NaHCO₃ solution and brine.[9]

-

Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by silica gel column chromatography (gradient elution with hexane-ethyl acetate) to yield pure methyl 3-O-benzyl-4,6-O-benzylidene-α-D-glucopyranoside.[9]

-

Step 3: Hydrolysis and Deprotection

-

Rationale: The final step involves the removal of the remaining protecting groups (benzylidene acetal and anomeric methyl group) under acidic conditions. Drastic hydrolysis conditions can risk cleaving the desired 3-O-benzyl ether, so controlled conditions are necessary.[10]

-

Procedure:

-

Dissolve the product from Step 2 in a mixture of acetic acid and dilute aqueous hydrochloric acid (e.g., 2M HCl).

-

Heat the mixture to approximately 80-90 °C for several hours, monitoring carefully by TLC.[10]

-

Once the reaction is complete, cool the solution and concentrate it under reduced pressure to remove the solvents.

-

The crude product, 3-O-Benzyl-D-glucose, is then purified by silica gel column chromatography or, preferably, by crystallization to yield the final product as a white solid.

-

Analytical Characterization: Validating Identity and Purity

Rigorous analytical chemistry is essential to confirm the structure and purity of the final compound. Each technique provides a piece of the puzzle, and together they form a self-validating system of proof.

Characterization Workflow

Caption: A standard workflow for purification and analytical validation.

Key Analytical Data

| Technique | Expected Observations | Rationale |

| ¹H NMR | Signals around 7.2-7.4 ppm (aromatic protons of benzyl group); a characteristic doublet for the benzylic CH₂ protons (~4.5-5.0 ppm); complex multiplets in the 3.0-4.0 ppm region for the sugar ring protons. | Confirms the presence of the benzyl group and the glucose scaffold. Coupling constants can help confirm the β-anomeric configuration. |

| ¹³C NMR | Signals around 127-138 ppm (aromatic carbons); benzylic CH₂ carbon signal (~75 ppm); sugar ring carbons from ~60-85 ppm. The C-3 signal will be shifted downfield due to etherification.[9] | Provides a carbon fingerprint of the molecule, confirming the number of unique carbons and the position of the benzyl ether linkage. |

| Mass Spec (ESI-TOF) | A peak corresponding to [M+Na]⁺ or [M+H]⁺ (e.g., ~293.10 for [M+Na]⁺). | Unambiguously confirms the molecular weight of the compound (270.28 g/mol ).[9] |

| Optical Rotation | A specific optical rotation value measured at a defined concentration and wavelength (e.g., Sodium D-line). | Confirms the correct D-glucose stereochemistry. |

Core Applications in Drug Discovery and Synthesis

The utility of 3-O-Benzyl-β-D-glucose stems from its role as a versatile intermediate.[3] Its applications are broad, impacting pharmaceutical development, biotechnology, and fundamental carbohydrate research.[3]

-

Pharmaceutical Synthesis: It serves as a key precursor in the synthesis of complex carbohydrates and glycoconjugates with therapeutic potential, including those targeting metabolic disorders or cancer.[3][][11] The benzyl group acts as a stable handle during the assembly of larger molecules.

-

Glycosylation Reactions: Its most common application is as a glycosyl acceptor. The free hydroxyls at C-2, C-4, and C-6 can be selectively deprotected or modified, allowing it to be a receptor for various glycosyl donors, enabling the formation of di- and oligosaccharides with precise linkages.[3][9]

-

Enzyme Studies: In biotechnology, it can be used as a substrate or inhibitor for enzymes like β-glucosidase to study kinetics and mechanisms, which is crucial for understanding metabolic pathways and developing enzyme inhibitors.[3][12][13]

Role in Glycosylation

Caption: The central role of 3-O-Benzyl-β-D-glucose as a glycosyl acceptor.

References

-

3-O-Benzyl-β-D-glucose. Chem-Impex. [Link]

-

Synthesis of regioselectively protected building blocks of benzyl β-d-glucopyranoside. National Institutes of Health. [Link]

-

Synthesis of carbohydrate building blocks via regioselective uniform protection/deprotection strategies. Royal Society of Chemistry. [Link]

- Process for the preparation of 2,3,4,6-tetra-O-benzyl-D-glucopyranose.

-

Enzymic Preparation of Benzyl β-D-Glucopyranoside. ResearchGate. [Link]

-

Synthesis and pharmacological characterization of glucopyranosyl-conjugated benzyl derivatives as novel selective cytotoxic agents against colon cancer. National Institutes of Health. [Link]

-

Streamlined access to carbohydrate building blocks: methyl 2,4,6-tri-O-benzyl-α-D-glucopyranoside. National Institutes of Health. [Link]

-

Comprehensive assessment of 3-benzyloxyflavones as β-glucosidase inhibitors: in vitro, in vivo, kinetic, SAR and computational studies. Royal Society of Chemistry. [Link]

-

Synthesis and Structural Characterization of 1-(E-1-Arylpropenon-3-yl)-3,4,6-tri-O-benzyl-d-glucals and Their Transformation into Pentasubstituted (2R,3S,4R)-Chromanes via Pd-Catalyzed Cross Dehydrogenative Coupling Reaction. ACS Omega. [Link]

-

An expedient synthesis of benzyl 2,3,4-tri-O-benzyl-??-D- glucopyranoside and benzyl 2,3,4-tri-O-benzyl-??-D-mannopyranoside. ResearchGate. [Link]

-

3-O-Benzyl-d-glucose. PubChem. [Link]

-

An expedient synthesis of benzyl 2,3,4-tri-O-benzyl-beta-D-glucopyranoside and benzyl 2,3,4-tri-O-benzyl-beta-D-mannopyranoside. PubMed. [Link]

-

Strategies for Protecting Group Free Glycosidation. Macromolecular and Materials Chemistry. [Link]

-

1 Protecting Group Strategies in Carbohydrate Chemistry. Wiley-VCH. [Link]

Sources

- 1. Streamlined access to carbohydrate building blocks: methyl 2,4,6-tri-O-benzyl-α-D-glucopyranoside - PMC [pmc.ncbi.nlm.nih.gov]

- 2. application.wiley-vch.de [application.wiley-vch.de]

- 3. chemimpex.com [chemimpex.com]

- 4. sarchemlabs.com [sarchemlabs.com]

- 5. scbt.com [scbt.com]

- 6. 3-O-BENZYL-D-GLUCOPYRANOSE | 10230-17-8 [amp.chemicalbook.com]

- 8. 3-O-BENZYL-D-GLUCOPYRANOSE | 10230-17-8 [chemicalbook.com]

- 9. Synthesis of regioselectively protected building blocks of benzyl β-d-glucopyranoside - PMC [pmc.ncbi.nlm.nih.gov]

- 10. DE19534366C2 - Process for the preparation of 2,3,4,6-tetra-O-benzyl-D-glucopyranose and 2,3,4,6-tetra-O-allyl-D-glucopyranose - Google Patents [patents.google.com]

- 11. Synthesis and pharmacological characterization of glucopyranosyl-conjugated benzyl derivatives as novel selective cytotoxic agents against colon cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. biosynth.com [biosynth.com]

- 13. Comprehensive assessment of 3-benzyloxyflavones as β-glucosidase inhibitors: in vitro , in vivo , kinetic, SAR and computational studies - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08558B [pubs.rsc.org]

The Strategic Emergence of 3-O-Benzyl-β-D-glucose: A Technical Guide to its History, Synthesis, and Application

For Researchers, Scientists, and Drug Development Professionals

Abstract

This in-depth technical guide navigates the history, discovery, and synthetic evolution of 3-O-Benzyl-β-D-glucose, a pivotal building block in modern carbohydrate chemistry. Moving beyond a simple historical recount, this document elucidates the chemical logic that necessitated its creation—the challenge of regioselective protection of the poly-hydroxylated glucose molecule. We will explore the foundational strategies, detailing the key intermediates and reaction mechanisms that allow for the precise isolation of this valuable synthetic precursor. This guide provides field-proven insights into the experimental protocols, supported by quantitative data and visual workflows, to empower researchers in the synthesis and application of 3-O-Benzyl-β-D-glucose in glycosylation reactions and drug development.

The Genesis of a Challenge: Navigating the Hydroxyl Maze of D-Glucose

The history of 3-O-Benzyl-β-D-glucose is not one of a singular, serendipitous discovery, but rather a tale of strategic chemical design born out of necessity. In the early to mid-20th century, as the field of carbohydrate chemistry blossomed, a significant hurdle emerged: the selective functionalization of monosaccharides like D-glucose. With five hydroxyl groups of similar reactivity, direct and selective modification of a single hydroxyl was a formidable challenge. This lack of selectivity hampered the synthesis of complex oligosaccharides and glycoconjugates, which are vital for understanding and manipulating biological processes.

The development of protecting group chemistry offered a solution. By temporarily masking certain hydroxyl groups, chemists could direct reactions to a specific, unprotected site. The benzyl ether group, introduced as a robust and reliable protecting group, became a cornerstone of this strategy due to its stability under a wide range of acidic and basic conditions. However, the direct, regioselective benzylation of a single hydroxyl group on an unprotected glucose molecule remained an elusive goal.

This challenge spurred the development of indirect strategies, leading to the creation of key intermediates that would ultimately pave the way for the synthesis of compounds like 3-O-Benzyl-β-D-glucose.

The Key Intermediate: 1,2:5,6-di-O-Isopropylidene-α-D-glucofuranose

The breakthrough in accessing the C3 hydroxyl of glucose came with the strategic use of cyclic acetals. By reacting D-glucose with acetone under acidic conditions, it was possible to protect two pairs of vicinal hydroxyl groups, yielding 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose. This elegant transformation effectively masks the hydroxyl groups at C1, C2, C5, and C6, leaving the C3 hydroxyl as the sole reactive site for further modification.

This intermediate became the linchpin for the regioselective synthesis of a variety of 3-O-substituted glucose derivatives, including the subject of this guide.

Experimental Protocol: Synthesis of 1,2:5,6-di-O-Isopropylidene-α-D-glucofuranose

Causality of Experimental Choices: The use of an acid catalyst, such as sulfuric acid or a Lewis acid, is crucial for the formation of the isopropylidene acetals. Acetone serves as both the reactant and the solvent, driving the equilibrium towards product formation. The reaction is typically performed at room temperature, as higher temperatures can lead to the formation of undesired byproducts. Anhydrous conditions are essential to prevent the hydrolysis of the acetal groups.

Step-by-Step Methodology:

-

Suspend anhydrous D-glucose in a large excess of anhydrous acetone.

-

Add a catalytic amount of a suitable acid catalyst (e.g., concentrated sulfuric acid, iodine, or a Lewis acid like anhydrous zinc chloride).

-

Stir the mixture at room temperature until the D-glucose has completely dissolved and the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Neutralize the acid catalyst with a suitable base (e.g., sodium bicarbonate solution or anhydrous sodium carbonate).

-

Filter the mixture to remove any inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain a syrup.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., cyclohexane or a mixture of hexane and ethyl acetate) to yield pure 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose as a white crystalline solid.

The Benzylation Step: Isolating the 3-O-Benzyl Moiety

With the C3 hydroxyl group of 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose selectively exposed, the introduction of the benzyl protecting group can be achieved with high regioselectivity. The Williamson ether synthesis is the most common method employed for this transformation.

Experimental Protocol: Synthesis of 3-O-Benzyl-1,2:5,6-di-O-isopropylidene-α-D-glucofuranose

Causality of Experimental Choices: A strong base, such as sodium hydride, is used to deprotonate the C3 hydroxyl, forming a more nucleophilic alkoxide. This alkoxide then undergoes a nucleophilic substitution reaction with benzyl bromide or benzyl chloride. An aprotic polar solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) is used to dissolve the reactants and facilitate the reaction. The reaction is typically performed at a low temperature initially to control the exothermic deprotonation step and then warmed to drive the etherification to completion.

Step-by-Step Methodology:

-

Dissolve 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose in an anhydrous aprotic solvent (e.g., DMF or THF) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution in an ice bath and add sodium hydride portion-wise.

-

Stir the mixture at 0°C for a period to allow for complete deprotonation, as indicated by the cessation of hydrogen gas evolution.

-

Slowly add benzyl bromide or benzyl chloride to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.

-

Carefully quench the reaction by the slow addition of methanol to destroy any excess sodium hydride.

-

Dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).

-

Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford pure 3-O-Benzyl-1,2:5,6-di-O-isopropylidene-α-D-glucofuranose.

Caption: Synthetic pathway to the key benzylated intermediate.

The Final Unveiling: Hydrolysis to 3-O-Benzyl-β-D-glucose

The final step in the synthesis is the removal of the two isopropylidene protecting groups to yield the target molecule, 3-O-Benzyl-β-D-glucose. This is typically achieved through acid-catalyzed hydrolysis. The conditions for this deprotection must be carefully controlled to avoid cleavage of the benzyl ether.

In aqueous solution, glucose exists as an equilibrium mixture of the α and β anomers, as well as the open-chain form. Following hydrolysis and purification, the more stable anomer often crystallizes.

Experimental Protocol: Synthesis of 3-O-Benzyl-β-D-glucose

Causality of Experimental Choices: A dilute aqueous acid, such as acetic acid, hydrochloric acid, or sulfuric acid, is used to catalyze the hydrolysis of the acetal linkages. The use of a co-solvent like tetrahydrofuran (THF) or dioxane can improve the solubility of the starting material. The reaction temperature is a critical parameter; it must be high enough to effect hydrolysis but not so high as to cause significant cleavage of the acid-stable benzyl ether.

Step-by-Step Methodology:

-

Dissolve 3-O-Benzyl-1,2:5,6-di-O-isopropylidene-α-D-glucofuranose in a mixture of a suitable organic solvent (e.g., THF or acetic acid) and dilute aqueous acid (e.g., 50% aqueous acetic acid or dilute HCl).

-

Heat the reaction mixture at a controlled temperature (e.g., 40-60°C) and monitor the progress of the reaction by TLC.

-

Once the starting material has been consumed, cool the reaction mixture to room temperature.

-

Neutralize the acid with a mild base (e.g., sodium bicarbonate).

-

Remove the organic solvent under reduced pressure.

-

The aqueous residue can be lyophilized or extracted with an organic solvent to isolate the crude product.

-

Purify the product by column chromatography on silica gel or by recrystallization to obtain pure 3-O-Benzyl-β-D-glucose.

Caption: Acid-catalyzed hydrolysis to yield the final product.

Characterization and Physicochemical Properties

The identity and purity of 3-O-Benzyl-β-D-glucose are confirmed through a combination of analytical techniques.

| Property | Value |

| Molecular Formula | C₁₃H₁₈O₆[1] |

| Molecular Weight | 270.28 g/mol [1] |

| Appearance | White to off-white solid[1] |

| Purity (typical) | ≥98% (HPLC)[1] |

| Storage | 0-8°C[1] |

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the structure, including the position of the benzyl group and the anomeric configuration.

Mass Spectrometry (MS): High-resolution mass spectrometry provides an accurate mass measurement, confirming the elemental composition of the molecule.

High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the final product.

Applications in Research and Development

3-O-Benzyl-β-D-glucose is a valuable and versatile building block in carbohydrate chemistry with significant applications in drug development and glycobiology.[1]

-

Glycosylation Reactions: With its single unprotected hydroxyl group at a defined position, it serves as a key glycosyl acceptor in the synthesis of complex oligosaccharides and glycoconjugates.[1]

-

Pharmaceutical Development: It is a crucial intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting metabolic disorders.[1] The strategic placement of the benzyl group allows for further chemical modifications to generate libraries of potential drug candidates.

-

Enzyme Substrate Studies: In biotechnology, it can be used as a substrate for enzymes, aiding in the investigation of enzyme kinetics and mechanisms within metabolic pathways.[1]

Conclusion

The story of 3-O-Benzyl-β-D-glucose is a testament to the ingenuity of synthetic organic chemistry. Its development was not a singular event but an evolution of strategies to tame the inherent reactivity of the glucose molecule. By understanding the principles of protecting group chemistry and the logic behind the multi-step synthesis, researchers are empowered to utilize this critical building block to advance the frontiers of glycoscience and drug discovery. The protocols and insights provided in this guide serve as a practical resource for the synthesis and application of this indispensable tool in the carbohydrate chemist's arsenal.

References

Sources

Methodological & Application

Synthesis of 3-O-Benzyl-β-D-glucose: A Detailed Application Note and Protocol for Drug Development Professionals

Introduction: The Strategic Importance of 3-O-Benzyl-β-D-glucose

In the landscape of modern medicinal chemistry and drug development, the precise functionalization of carbohydrate scaffolds is paramount. 3-O-Benzyl-β-D-glucose is a pivotal intermediate, serving as a versatile building block in the synthesis of a myriad of bioactive molecules, including complex glycoconjugates and pharmacologically active agents. The strategic placement of the benzyl ether at the C3 position offers a stable protecting group, allowing for selective modifications at other positions of the glucose molecule. This guide provides a comprehensive, in-depth protocol for the multi-step synthesis of 3-O-Benzyl-β-D-glucose from D-glucose, elucidating the chemical rationale behind each transformation to empower researchers in their synthetic endeavors.

Synthetic Strategy: A Multi-Step Approach to Regioselective Benzylation

The direct, one-pot benzylation of D-glucose at the C3 position is a formidable challenge due to the similar reactivity of the secondary hydroxyl groups at C2, C3, and C4. To achieve the desired regioselectivity, a robust multi-step strategy involving a series of protection and deprotection steps is employed. This protocol is designed to be a self-validating system, with each step yielding a characterizable intermediate, ensuring the integrity of the synthetic pathway.

The overall synthetic workflow can be visualized as follows:

Caption: Synthetic workflow for 3-O-Benzyl-β-D-glucose.

Experimental Protocols and Methodologies